molecular formula C7H10N2O2 B2785113 4-(1H-imidazol-1-yl)oxolan-3-ol CAS No. 1849295-31-3

4-(1H-imidazol-1-yl)oxolan-3-ol

Cat. No.: B2785113
CAS No.: 1849295-31-3
M. Wt: 154.169
InChI Key: SMXOWFLVFBVBLU-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)oxolan-3-ol is a heterocyclic compound that features both an imidazole ring and a tetrahydrofuran ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrahydrofuran ring is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a suitable epoxide under acidic or basic conditions to form the desired product. The reaction conditions often include:

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)aniline: This compound features an imidazole ring attached to an aniline moiety and shares some chemical properties with 4-(1H-imidazol-1-yl)oxolan-3-ol.

    4-(1H-imidazol-1-yl)phenol: Similar to this compound, this compound has an imidazole ring attached to a phenol group.

Uniqueness

This compound is unique due to the presence of both an imidazole ring and a tetrahydrofuran ring. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Biological Activity

4-(1H-imidazol-1-yl)oxolan-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring connected to an oxolane ring, which contributes to its biological activity. The structural configuration plays a critical role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and anti-Candida activities. For instance, in vitro assays have demonstrated that these compounds possess minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens, including Candida albicans.

CompoundMIC (µmol/mL)Reference
This compound0.5807 (C. albicans)
Fluconazole>1.6325
Miconazole0.0188

The compounds have shown better anti-Candida profiles than fluconazole, indicating their potential as new antifungal agents.

Antitumor Activity

Imidazole derivatives, including this compound, are recognized for their anticancer properties. Studies have reported that imidazoles can inhibit cancer cell proliferation across various cell lines, including melanoma and cervical cancer cells.

For example, a series of imidazole analogs were tested for their antiproliferative effects, revealing IC50 values ranging from 16.1 to >100 µM against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Imidazole Analog 10aA375 (melanoma)16.1
Imidazole Analog 10bJurkat (leukemia)>100

These findings highlight the potential of imidazole-containing compounds in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have also been documented. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. For instance, the imidazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in various biological processes.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:

  • Synthesis and Testing : Researchers synthesized several derivatives and assessed their antimicrobial properties against clinical isolates of Candida species.
  • Results : The most active derivative exhibited a MIC value significantly lower than fluconazole, suggesting a promising alternative for antifungal therapy.

Properties

IUPAC Name

4-imidazol-1-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXOWFLVFBVBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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